molecular formula C5H8N2O B1304426 1,3-dimethyl-1H-pyrazol-5-ol CAS No. 5203-77-0

1,3-dimethyl-1H-pyrazol-5-ol

Cat. No. B1304426
CAS RN: 5203-77-0
M. Wt: 112.13 g/mol
InChI Key: JXPVQFCUIAKFLT-UHFFFAOYSA-N
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Description

1,3-Dimethyl-1H-pyrazol-5-ol is a chemical compound that belongs to the class of pyrazoles, which are heterocyclic aromatic organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms at non-adjacent positions. The compound's derivatives and related structures have been studied for various potential applications, including their use as antipsychotic agents, ligands in coordination chemistry, and their fluorescent properties.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of diketones with hydrazine or its derivatives. For instance, 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which are structurally related to 1,3-dimethyl-1H-pyrazol-5-ol, have been synthesized with the aim of finding novel antipsychotic agents. These compounds were created by replacing the amino and ketone groups with hydroxy and imine functionalities, respectively . Another related compound, 3,5-dimethyl-1-(3-phenylpropyl)-1H-pyrazole, was synthesized under phase transfer catalysis and ultrasonic irradiation conditions, demonstrating the versatility of synthetic methods available for pyrazole derivatives .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, IR, and X-ray crystallography. For example, the structure of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine was characterized using these techniques, providing detailed information about the arrangement of atoms within the molecule . Similarly, the crystal structure of dimethyl 1-(4-cyanobenzyl)-1H-pyrazole-3,5-dicarboxylate was elucidated, revealing the interplanar angles and intramolecular interactions that stabilize the molecule .

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions, often acting as ligands to form complexes with metals. For instance, a new tripodal ligand based on a pyrazole structure was synthesized and examined for its catalytic oxidative activities with different copper (II) salts . Additionally, water-soluble pyrazolate rhodium(I) complexes were obtained by reacting pyrazole ligands with [RhCl(COD)]2, showcasing the reactivity of these compounds in coordination chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as their fluorescent behavior and solubility, are of significant interest. A series of 1,3,5-triaryl-2-pyrazolines exhibited fluorescence properties in the blue region of the visible spectrum when irradiated with ultraviolet radiation . The solubility of pyrazole derivatives in polar solvents like water was demonstrated by the synthesis of water-soluble pyrazolate rhodium(I) complexes . Additionally, the crystal structure of 3,5-dimethyl-pyrazole-1-carbodithioic acid benzyl ester was studied, revealing intermolecular hydrogen bonds that form one-dimensional infinite chains, which could influence the compound's solubility and stability .

Scientific Research Applications

Tautomerism and Structural Analysis

Research on the tautomerism of N-substituted pyrazolones, including derivatives of 1,3-dimethyl-1H-pyrazol-5-ol, has provided insights into their structural dynamics. X-ray crystallography and NMR spectroscopy have been used to analyze the dimers of 1-phenyl-1H-pyrazol-3-ol units, revealing the existence of these compounds predominantly as 1H-pyrazol-3-ol molecule pairs in nonpolar solvents. This understanding is critical for the development of pharmaceuticals and new materials (Arbačiauskienė et al., 2018).

Antimicrobial Activity and Synthetic Applications

Studies on regioselectivity in 1,3-dipolar cycloadditions have highlighted the antimicrobial activity of pyrazole derivatives. These findings are significant for the synthesis of compounds with potential as antipyretic, analgesic, tranquilizing, and herbicidal agents. The comprehensive synthesis protocols and molecular orbital calculations offer a pathway to explore these compounds' biological activities further (Zaki et al., 2016).

Catalysis and Ligand Synthesis

The synthesis of new tripodal ligands based on 3,5-dimethyl-1H-pyrazol derivatives has been investigated for their catalytic oxidative activities. Such studies are essential for developing catalysts for synthetic and industrial processes. The research on these ligands and their copper (II) complexes provides valuable insights into designing efficient catalysts for oxidation reactions (Kodadi et al., 2008).

Electrochemical Synthesis and Applications

Electrochemically catalyzed N-N coupling and ring cleavage reactions of 1H-pyrazoles have been explored for the electro-organic synthesis of new heterocyclic compounds. This approach offers a green alternative to traditional synthesis methods, with applications in designing new materials and drugs (Zandi et al., 2021).

Antioxidant and Antibacterial Activities

The synthesis and screening of novel Schiff bases derived from 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one have revealed moderate to good antibacterial activity. This line of research opens new avenues for developing antimicrobial agents (Asiri & Khan, 2010).

Future Directions

The future directions of “1,3-dimethyl-1H-pyrazol-5-ol” could involve its use in the synthesis of more complex structures with various applications in biological, physical-chemical, material science, and industrial fields . For instance, it can be used as a synthetic intermediate in preparing relevant chemicals .

properties

IUPAC Name

2,5-dimethyl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-4-3-5(8)7(2)6-4/h3,6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXPVQFCUIAKFLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377598
Record name 1,3-dimethyl-1H-pyrazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-dimethyl-1H-pyrazol-5-ol

CAS RN

5203-77-0
Record name 1,3-dimethyl-1H-pyrazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dimethyl-1H-pyrazol-5-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
H You, M Lei, L Hu - Monatshefte für Chemie-Chemical Monthly, 2013 - Springer
A facile and efficient one-pot synthesis of 4-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]-3-methyl-1H-pyrazol-5-ol derivatives catalyzed by ammonium acetate has been developed …
Number of citations: 3 link.springer.com
B He, J Dong, HY Lin, MY Wang, XK Li… - Journal of agricultural …, 2019 - ACS Publications
The discovery of 4-hydroxyphenylpyruvate dioxygenase (HPPD, EC 1.13.11.27) inhibitors has been an active area of research due to their great potential as herbicides for weed control. …
Number of citations: 47 pubs.acs.org
B He, FX Wu, LK Yu, L Wu, Q Chen… - Journal of agricultural …, 2020 - ACS Publications
4-Hydroxyphenylpyruvate dioxygenase (HPPD, EC 1.13.11.27) has been identified as one of the most significant targets in herbicide discovery for resistant weed control. In a continuing …
Number of citations: 38 pubs.acs.org
AA Al-Mutairi, FEM El-Baih, HM Al-Hazimi - Journal of Saudi Chemical …, 2010 - Elsevier
Different pyrazolone derivatives were prepared by microwave irradiation and ultrasound assisted methods besides the traditional ones. They were used for synthesis of some …
Number of citations: 37 www.sciencedirect.com
Q Fu, PP Cai, L Cheng, LK Zhong… - Pest management …, 2020 - Wiley Online Library
BACKGROUND 4‐Hydroxyphenylpyruvate dioxygenase (HPPD, EC 1.13.11.27) has been a good target for herbicide discovery. In order to discover novel HPPD herbicides, a series of …
Number of citations: 72 onlinelibrary.wiley.com
MM Wang, H Huang, L Shu, JM Liu… - Beilstein Journal of …, 2020 - beilstein-journals.org
A series of aryloxyacetic acid derivatives were designed and synthesized as 4-hydoxyphenylpyruvate dioxygenase (HPPD) inhibitors. Preliminary bioassay results reveal that these …
Number of citations: 24 www.beilstein-journals.org
MM Wang, H Huang, L Shu, JM Liu… - Beilstein …, 2019 - beilstein-journals.org
A series of aryloxyacetic acid derivatives were designed and synthesized as HPPD inhibitors. The preliminary bioassay results indicated that these derivatives displayed promising …
Number of citations: 5 www.beilstein-journals.org
YL Xu, HY Lin, RJ Cao, ZZ Ming, WC Yang… - Bioorganic & Medicinal …, 2014 - Elsevier
4-Hydroxyphenylpyruvate dioxygenase (HPPD), converting 4-hydroxyphenylpyruvate acid to homogentisate, is an important target for treating type I tyrosinemia and alkaptonuria due to …
Number of citations: 38 www.sciencedirect.com
K Tanimoto, R Ohkado, H Iida - The Journal of Organic Chemistry, 2019 - ACS Publications
Two-component metal-free catalytic oxidative sulfenylation of pyrazolones with thiols has been achieved using the biomimetic flavin and iodine. The methodology is mild and eco-…
Number of citations: 35 pubs.acs.org
X Zhao, X Lu, L Zhang, T Li, K Lu - Current Organic Synthesis, 2018 - ingentaconnect.com
Aim and Objective: Pyrazolone sulfones have been reported to exhibit herbicidal and antibacterial activities. In spite of their good bioactivities, only a few methods have been developed …
Number of citations: 0 www.ingentaconnect.com

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